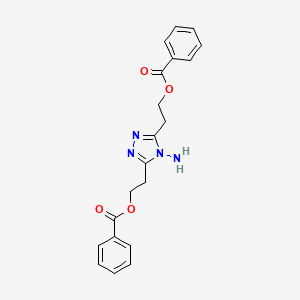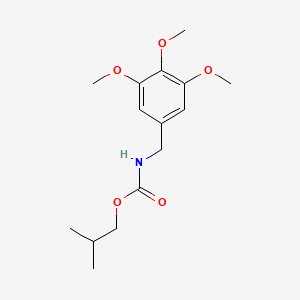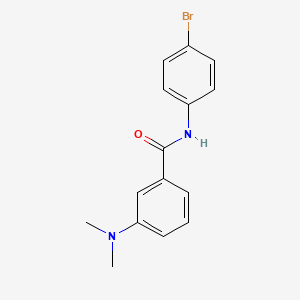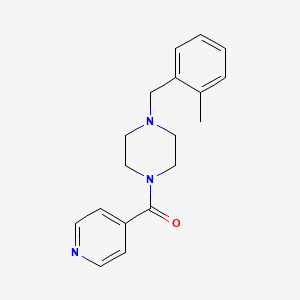
2-cyano-N-(4-fluorophenyl)-3-(5-phenyl-2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-cyano-N-(4-fluorophenyl)-3-(5-phenyl-2-furyl)acrylamide" is a compound that falls within the broader category of acrylamide derivatives. These compounds are known for their diverse applications in the field of chemistry and materials science. While the specific compound is less studied, related compounds provide valuable insights into the properties and applications of this class of chemicals.
Synthesis Analysis
- The synthesis of related furan derivatives, such as 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, typically involves condensation reactions. For instance, 2-cyano-3-(5-nitro-2-furyl) acrylamides were synthesized via the condensation of acryloyl chloride with various amines and alcohols (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
- The molecular structure of closely related compounds, like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been determined using NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Chemical Reactions and Properties
- Furan acrylamide derivatives typically participate in various chemical reactions, including oxidative cyclization and condensation reactions. For example, the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate has been studied, which is relevant to understanding the reactivity of similar compounds (Burgaz et al., 2007).
Physical Properties Analysis
- The physical properties of similar compounds, like the 3-aryl-2-cyano acrylamide derivatives, have been investigated. These studies often include analyses of crystalline structures and optical properties, providing insights into the physical characteristics of the compound class (Song et al., 2015).
Chemical Properties Analysis
- The chemical properties of furan acrylamide derivatives are influenced by their molecular structure. For instance, the introduction of various functional groups can significantly alter their reactivity and stability. Studies on similar compounds, like 3-(furyl)-3-(diethoxyphosphoryl)acrylates, provide a basis for understanding these properties (Pevzner, 2016).
properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-16-6-8-17(9-7-16)23-20(24)15(13-22)12-18-10-11-19(25-18)14-4-2-1-3-5-14/h1-12H,(H,23,24)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYCQICXODZTOK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304896-13-7 |
Source


|
| Record name | 2-CYANO-N-(4-FLUOROPHENYL)-3-(5-PHENYL-2-FURYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5612223.png)
![2-bromo-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5612225.png)

![N-ethyl-5-{[3-(phenoxymethyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5612235.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B5612248.png)
![6-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5612260.png)

![N,N-diethyl-N'-[((2S,4S)-4-fluoro-1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-2-yl)methyl]urea](/img/structure/B5612270.png)


![2-[2-(1H-imidazol-4-yl)ethyl]-9-(4-methoxybenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612291.png)
![6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5612309.png)